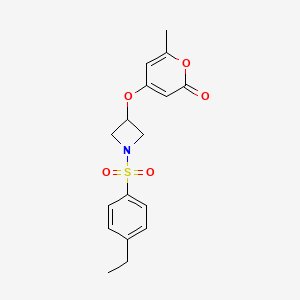

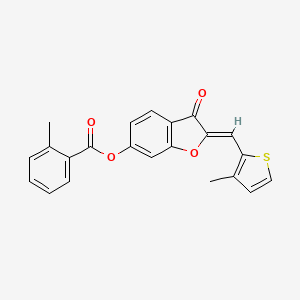

![molecular formula C19H22Cl2N4O2S2 B2611209 5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216585-75-9](/img/structure/B2611209.png)

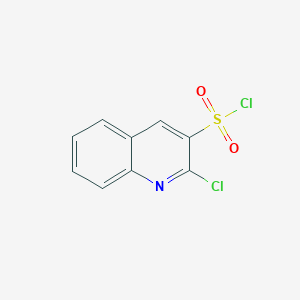

5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .科学的研究の応用

Quorum Sensing Inhibition

This compound has been identified as a potential inhibitor of quorum sensing in Gram-negative bacteria. Quorum sensing is a process by which bacteria communicate and coordinate their behavior, such as biofilm formation and virulence factor production. By inhibiting this process, the compound could be used to prevent bacterial pathogenesis without promoting antibiotic resistance .

Anti-inflammatory Properties

Derivatives of the benzothiazole moiety have been studied for their anti-inflammatory properties. The compound could be explored for its efficacy in reducing inflammation, potentially through the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory process .

Antimicrobial Activity

Thiophene derivatives have shown promise in antimicrobial activity. This compound, with its thiophene core, may exhibit inhibitory effects against various bacterial strains, including B. subtilis , E. coli , P. vulgaris , and S. aureus . It could serve as a lead compound for developing new antimicrobials .

Anti-tubercular Agents

Compounds with structural similarities to benzothiazoles have been designed and synthesized as anti-tubercular agents. Given the structural features of the compound , it could be investigated for its potential to inhibit Mycobacterium tuberculosis .

Anti-depressant Molecules

The compound’s structure suggests that it could be a candidate for the synthesis of anti-depressant molecules. Its piperazine ring, in particular, is a common feature in many pharmaceuticals that target central nervous system disorders .

Anti-fungal Activity

The compound’s structural analogs have demonstrated anti-fungal activity. This suggests that it could be explored for its effectiveness against fungal strains, which could lead to the development of new anti-fungal medications .

Drug Development and Synthesis

As an organic building block, this compound could be used in the synthesis of complex molecules, including pharmaceuticals like glyburide. Its versatility in chemical reactions makes it a valuable asset in drug development processes .

作用機序

Target of Action

tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

tuberculosis , indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

tuberculosis , suggesting that this compound may affect similar pathways.

Result of Action

tuberculosis , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is not detailed in the search results

特性

IUPAC Name |

5-chloro-N-[2-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O2S2.ClH/c1-26-13-2-3-14-16(12-13)28-19(22-14)24-10-8-23(9-11-24)7-6-21-18(25)15-4-5-17(20)27-15;/h2-5,12H,6-11H2,1H3,(H,21,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPNHKXSAIDROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC=C(S4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

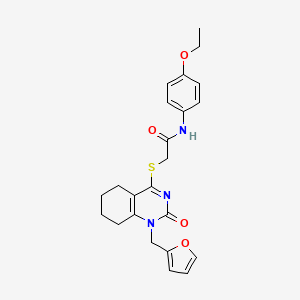

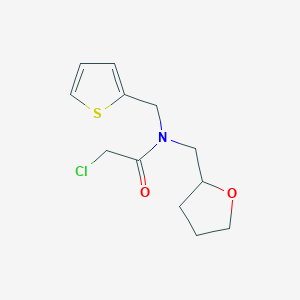

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

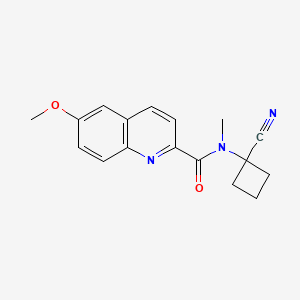

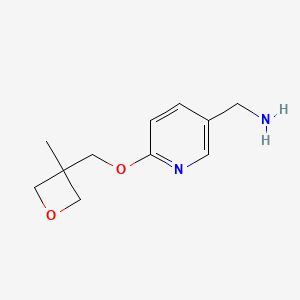

![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)

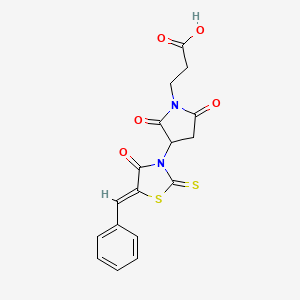

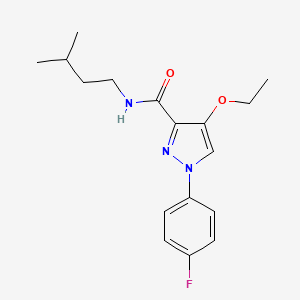

![2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2611133.png)

![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)